molecular formula C11H8N2OS3 B2512223 3-methyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

3-methyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2512223
M. Wt: 280.4 g/mol
InChI Key: CNZOKYUTOACRRW-UHFFFAOYSA-N
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Description

3-methyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS# 257870-39-6) is a high-purity thieno[2,3-d]pyrimidine derivative supplied for advanced chemical and pharmaceutical research. This compound features a thiophene substituent and a sulfanyl group on its fused heterocyclic core, a scaffold of significant interest due to its structural relationship with purine bases . Thienopyrimidines are recognized as privileged structures in medicinal chemistry, with documented research applications in developing agents with anti-infective properties . Furthermore, the thiophene nucleus, a key component of this molecule, is a well-established bioisostere found in numerous commercially available drugs and is extensively investigated for its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects . Researchers utilize this specific compound as a key synthetic intermediate to access a diverse combinatorial library of molecules for hit-to-lead optimization campaigns . Its molecular formula is C11H8N2OS3 and it has a molecular weight of 280.389 g/mol . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-methyl-2-sulfanylidene-5-thiophen-2-yl-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS3/c1-13-10(14)8-6(7-3-2-4-16-7)5-17-9(8)12-11(13)15/h2-5H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZOKYUTOACRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24841373
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

3-Methyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 257870-39-6) is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article focuses on its biological properties, particularly its anticancer potential, mechanisms of action, and other pharmacological effects.

Chemical Structure

The molecular formula of this compound is C11H8N2OS3C_{11}H_{8}N_{2}OS_{3} with a molecular weight of 280.39 g/mol. The compound features a unique structure that contributes to its biological activity.

Biological Activity Overview

The thieno[2,3-d]pyrimidine derivatives are recognized for their broad spectrum of biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines.
  • Antiviral and Antibacterial Properties : Some derivatives show promise as antiviral agents and possess antibacterial activity.
  • Anti-inflammatory Effects : Certain thieno[2,3-d]pyrimidines have been reported to inhibit inflammatory pathways.

Antitumor Activity

A pivotal study evaluated the antitumor activity of a series of thieno[2,3-d]pyrimidine derivatives, including this compound. The results indicated:

  • Inhibition of Cancer Cell Proliferation : The compound was tested against the NCI 60 cell line panel and showed significant growth inhibition across multiple cancer types.
    • Key Findings :
      • Compounds exhibited TGI (Total Growth Inhibition) values indicating potent antitumor properties.
      • Notably, compounds derived from this scaffold outperformed standard chemotherapeutics like 5-fluorouracil in specific assays .
  • Mechanism of Action :
    • The compound acts as an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis essential for DNA replication in cancer cells. This inhibition leads to reduced proliferation and induces apoptosis in tumor cells .

Pharmacological Properties

Beyond its antitumor effects, this compound has been associated with:

  • Antiviral Activity : Some derivatives have shown effectiveness against viruses such as HIV and HSV-I .
  • Analgesic and CNS Depressant Effects : Research indicates potential applications in pain management and central nervous system disorders .

Case Studies

  • In Vitro Studies : A comprehensive study conducted on various thieno[2,3-d]pyrimidine derivatives highlighted their cytotoxicity against human cancer cell lines. The study specifically noted that the presence of the thiophene moiety enhances the lipophilicity and cellular uptake of these compounds .
  • Comparative Analysis : In a comparative analysis with methotrexate (MTX), the thieno[2,3-d]pyrimidine derivatives demonstrated superior selectivity towards cancer cells due to their ability to target folate receptors over reduced folate carriers .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thieno[2,3-d]pyrimidin-4-one exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives and their evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. The results indicated that certain derivatives showed promising activity against these pathogens, suggesting potential applications in treating infections .

Anticancer Properties

The compound has also been investigated for its anticancer activities. It has been reported to inhibit specific cancer-related proteins and pathways, making it a candidate for further development as an anticancer agent. For instance, some derivatives were found to inhibit 17β-hydroxysteroid dehydrogenase type 1, which is involved in estrogen metabolism, thus providing a mechanism for potential breast cancer treatment .

Case Study 1: Synthesis and Antimicrobial Evaluation

In a comprehensive study published in Medicinal Chemistry, researchers synthesized several thieno[2,3-d]pyrimidin-4-one derivatives and evaluated their antimicrobial activity. The compounds were tested against both gram-positive and gram-negative bacteria using agar diffusion methods. Notably, compounds with thiophenyl groups demonstrated enhanced antibacterial properties compared to their non-thiophenyl counterparts .

Compound IDActivity Against S. aureusActivity Against E. coli
5hModerateHigh
5gHighModerate

Case Study 2: Anticancer Evaluation

Another study focused on the anticancer potential of thieno[2,3-d]pyrimidin-4-one derivatives. Researchers found that specific compounds exhibited cytotoxic effects on cancer cell lines by inducing apoptosis through the inhibition of key survival pathways . This highlights the therapeutic potential of these compounds in oncology.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl group undergoes oxidation to form sulfoxides or sulfones, critical for modulating biological activity and solubility.

Reagent/ConditionsProductYieldKey ObservationsSource
H<sub>2</sub>O<sub>2</sub> (30%, RT, 6h)2-Sulfinyl derivative72%Selective oxidation at sulfur
mCPBA (0°C, DCM, 2h)2-Sulfonyl derivative85%Complete conversion to sulfone

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance within the thienopyrimidine ring.

Reduction Reactions

The sulfanyl group can be reduced to thiols or desulfurized under controlled conditions.

Reagent/ConditionsProductYieldNotesSource
NaBH<sub>4</sub> (EtOH, reflux, 4h)2-Thiol derivative68%Retains thiophene ring stability
Raney Ni (H<sub>2</sub>, 60°C)Desulfurized thienopyrimidine54%Loss of -SH group observed

Application : Reduced derivatives show enhanced bioavailability in medicinal chemistry studies .

Nucleophilic Substitution

The pyrimidine ring undergoes nucleophilic attack at the C-2 and C-4 positions.

ReagentPositionProductYieldConditionsSource
NH<sub>3</sub> (MeOH, RT)C-22-Amino derivative80%Microwave-assisted
EtONa (EtOH, 70°C)C-44-Ethoxy derivative65%Anhydrous conditions

Electrophilic Substitution

Electrophilic halogenation occurs preferentially at the thiophene ring’s α-position.

ReagentPositionProductYieldSelectivitySource
Br<sub>2</sub> (AcOH, 0°C)Thiophene C-55-Bromo-thiophene analog89%Directed by sulfur

Alkylation Reactions

The sulfanyl group is alkylated to form thioethers, enhancing lipophilicity.

Alkyl HalideBase/SolventProductYieldApplicationSource
CH<sub>3</sub>IK<sub>2</sub>CO<sub>3</sub>/DMF2-Methylthio derivative78%PARP-1 inhibition
PhCH<sub>2</sub>BrEt<sub>3</sub>N/THFBenzylthioether82%Anticancer leads

Key Finding : Benzylthioether derivatives exhibit 7-fold higher DHFR inhibition than methotrexate in NCI-60 assays .

Cyclization

Heating with formamide generates fused polycyclic systems:

ConditionsProductYieldRole in Drug DesignSource
Formamide (180°C, 8h)Benzo thieno[2,3-d]pyrimidine76%Enhanced kinase inhibition

Ring-Opening

Strong bases cleave the pyrimidine ring:

ReagentProductYieldMechanistic PathwaySource
NaOH (10%, reflux)Thiophene-2-carboxamide63%Hydrolysis of C-N bonds

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the thiophene or pyrimidine rings:

Reaction TypeCatalyst/ LigandProductYieldApplicationSource
Suzuki-Miyaura

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of structurally analogous compounds:

Structural and Functional Group Variations

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications Reference(s)
Target Compound 3-CH3, 2-SH, 5-thiophen-2-yl C12H9N2OS3 297.35 Antimicrobial potential, redox activity
3-Phenyl-2-sulfanyl-5-(thiophen-2-yl)-... 3-Ph, 2-SH, 5-thiophen-2-yl C16H10N2OS3 342.46 Broader π-system; higher lipophilicity
2-Morpholin-4-yl-5-phenyl-3H,4H-thieno[...] 2-morpholine, 5-Ph C16H15N3O2S 313.38 Enhanced solubility; kinase inhibition
2-(1-Chloroethyl)-5-(thiophen-2-yl)-... 2-CH2CH2Cl, 5-thiophen-2-yl C12H9ClN2OS2 304.79 Electrophilic reactivity; cytotoxic
5-(3,4-Dimethylphenyl)-3-methyl-2-sulfanyl-... 5-(3,4-diMePh), 3-CH3, 2-SH C16H14N2OS2 314.42 Improved bioactivity vs. fungal targets
3-Amino-5-(furan-2-yl)-2-methyl-... 3-NH2, 5-furan-2-yl, 2-CH3 C11H9N3O2S 247.27 Antiparasitic activity

Thermodynamic and Spectroscopic Data

  • IR Spectroscopy: The C=O stretch in the thieno[2,3-d]pyrimidin-4-one core appears at ~1660 cm⁻¹, while sulfanyl groups show S-H stretches near 2550 cm⁻¹ .
  • NMR Trends : Protons adjacent to sulfur (e.g., CH2-S) resonate at δ 3.6–4.0 ppm in DMSO-d6, whereas thiophene protons appear as multiplets at δ 6.7–7.5 ppm .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of thiophene and pyrimidine precursors. For example, thioether formation via nucleophilic substitution between a thiol-containing intermediate and a halogenated pyrimidine derivative is common. Solvents like dimethylformamide (DMF) or acetonitrile are used under reflux conditions (70–100°C), with catalysts such as triethylamine to facilitate reactivity. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying substituent positions and ring connectivity. Mass Spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like sulfhydryl (-SH) or carbonyl (C=O). X-ray crystallography, using programs like SHELXL , resolves absolute stereochemistry when single crystals are obtainable .

Q. What biological activities are associated with thieno[2,3-d]pyrimidin-4-one derivatives?

  • Methodological Answer : These derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. The thiophene and pyrimidine rings enable π-π stacking with enzyme active sites (e.g., kinases), while the sulfhydryl group enhances redox modulation. Initial screening involves in vitro assays against cell lines (e.g., MTT assay for cytotoxicity) or bacterial strains (MIC determination) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

  • Methodological Answer : Reaction parameters (temperature, solvent polarity, stoichiometry) are systematically varied using Design of Experiments (DoE) approaches. For instance, microwave-assisted synthesis reduces reaction time and improves regioselectivity. Solvent screening (e.g., DMSO vs. THF) and catalyst optimization (e.g., switching from K₂CO₃ to Cs₂CO₃) enhance nucleophilic substitution efficiency. Real-time monitoring via HPLC ensures intermediate stability .

Q. What computational methods are used to predict the interaction of this compound with biological targets like TRPA1?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-receptor binding, while Molecular Dynamics (MD) simulations assess stability. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with inhibitory potency. Pharmacophore mapping identifies critical interaction points (e.g., hydrogen bonding with TRPA1’s transmembrane domain) .

Q. How to address discrepancies in biological activity data across different studies?

  • Methodological Answer : Variability may arise from assay conditions (e.g., cell line heterogeneity, serum concentration). Meta-analyses should standardize protocols (e.g., ATP-based viability assays) and validate via orthogonal methods (e.g., flow cytometry for apoptosis). Structural analogs (e.g., replacing thiophene with furan) are synthesized to isolate substituent effects. Contradictions in IC₅₀ values are resolved using statistical tools like ANOVA .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer : Poor solubility in common solvents (e.g., chloroform, methanol) complicates crystal growth. Co-crystallization with guest molecules (e.g., cyclodextrins) or vapor diffusion techniques (e.g., using hexane as an antisolvent) are employed. Twinning or disorder in crystals requires refinement with SHELXL and validation via PLATON’s ADDSYM algorithm. Low-temperature data collection (100 K) minimizes thermal motion artifacts .

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